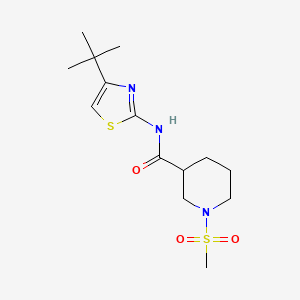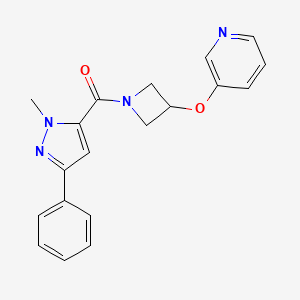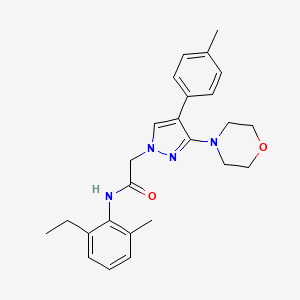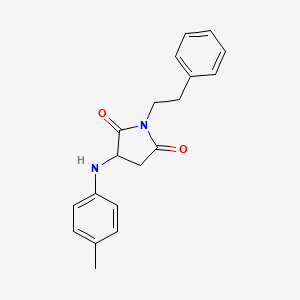![molecular formula C16H25NO2 B2543455 3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol CAS No. 1803600-17-0](/img/structure/B2543455.png)
3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and synthetic strategies that could be relevant to the synthesis and properties of such a molecule. The compound appears to be a derivative of amino diols, which are versatile intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds typically involves the selective functionalization of amino diols. For instance, a general two-step strategy starting from 2-amino-1,3-propane diols has been used to synthesize functional cyclic carbonate monomers . Similarly, the synthesis of substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols involves a condensation reaction with various aldehydes in the presence of copper(II) salts . These methods could potentially be adapted to synthesize the target compound by choosing appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" would likely feature a cyclohexyl ring substituted with a methyl and a phenyl group, linked to a propane-1,2-diol moiety through an amino group. The stereochemistry of such a compound would be an important consideration, as the presence of chiral centers could lead to different stereoisomers with distinct properties .
Chemical Reactions Analysis
The amino group in the compound would be expected to participate in various chemical reactions. For example, it could react with electrophiles such as isothiocyanates to form spiro derivatives , or with aldehydes to form Schiff bases and other tautomeric systems . The hydroxyl groups could also be involved in reactions, such as the formation of coordination compounds with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-[(3-Methyl-5-phenylcyclohexyl)amino]propane-1,2-diol" would be influenced by its functional groups and molecular structure. The presence of hydroxyl groups suggests potential for hydrogen bonding, which could affect solubility and crystallization behavior . The amino group could lead to basicity and nucleophilicity, impacting the compound's reactivity . The cyclohexyl ring, depending on its substitution pattern, could impart steric effects and influence the overall conformation of the molecule .
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, are important due to their wide range of applications, including as intermediates in the production of polymers and other chemicals. The review by Xiu and Zeng (2008) discusses the current methods for the recovery and purification of these diols from fermentation broth, highlighting the need for improved technologies to enhance yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).
Flavor Compounds in Foods
Branched chain aldehydes, which can be derived from amino acids similar to the way diols are processed, play a significant role in flavoring various food products. Smit, Engels, and Smit (2009) review the production and breakdown pathways of these aldehydes, emphasizing their importance in food flavor and the necessity of understanding their formation for food quality control (Smit, Engels, & Smit, 2009).
Catalytic Hydrogenolysis to 1,3-Propanediol
The conversion of glycerol to 1,3-propanediol is a key reaction in the valorization of glycerol, a byproduct of biodiesel production. Da Silva Ruy et al. (2020) review the use of heterogeneous catalysts for this transformation, evaluating the influence of different catalysts on the process's efficiency (Da Silva Ruy et al., 2020).
Toxicity and Environmental Impact
Understanding the toxicity and environmental impact of chemical compounds, including diols, is crucial for their safe and sustainable use. Paustenbach et al. (2015) provide an overview of the toxicity of crude 4-methylcyclohexanemethanol (MCHM), emphasizing the need for comprehensive toxicological evaluations for chemicals used in industrial applications (Paustenbach et al., 2015).
Hydrogen Storage Applications
Wijayanta et al. (2019) discuss the potential of various compounds, including methylcyclohexane, as hydrogen carriers for energy storage, highlighting the importance of such compounds in developing sustainable energy solutions (Wijayanta et al., 2019).
Propriétés
IUPAC Name |
3-[(3-methyl-5-phenylcyclohexyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-7-14(13-5-3-2-4-6-13)9-15(8-12)17-10-16(19)11-18/h2-6,12,14-19H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZPHVKLRDAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC(CO)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
